1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an azanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation The pyrimidine ring is then introduced through a cyclization reaction, followed by the attachment of the hydroxyethyl and methoxyethyl groups via substitution reactions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various cellular effects, including apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also contain the benzo[d][1,3]dioxole structure and have applications in organic synthesis and pharmaceuticals.
Uniqueness: 1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C16H20N4O7S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-6-(2-methoxyethylsulfamoylamino)pyrimidin-4-yl]oxyethanol |
InChI |
InChI=1S/C16H20N4O7S/c1-24-6-4-19-28(22,23)20-15-14(16(18-9-17-15)25-7-5-21)11-2-3-12-13(8-11)27-10-26-12/h2-3,8-9,19,21H,4-7,10H2,1H3,(H,17,18,20) |
InChI Key |
WGPHDIXLTLXGGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.